1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine
CAS No.:
Cat. No.: VC20214759
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20ClN5 |
|---|---|
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | 1-(2-methylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N5.ClH/c1-3-6-17-10-11(8-15-17)7-13-9-12-4-5-14-16(12)2;/h4-5,8,10,13H,3,6-7,9H2,1-2H3;1H |
| Standard InChI Key | KBBZRIYYWUPCDF-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C=N1)CNCC2=CC=NN2C.Cl |
Introduction
Synthesis Methods
The synthesis of pyrazole derivatives typically involves several key steps, including cyclocondensation reactions and alkylation processes. For compounds like 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine, synthesis might involve the reaction of appropriate pyrazole precursors with amines under controlled conditions, such as inert atmospheres and controlled temperatures, using bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
Biological Activities
Pyrazole derivatives are known for their diverse biological activities, including:
-
Anticancer Properties: Pyrazoles have shown potential in inhibiting cancer cell growth by targeting enzymes and receptors involved in cancer pathways.
-
Antimicrobial Properties: These compounds exhibit antibacterial and antiviral activities, making them candidates for antimicrobial agents.
-
Anti-inflammatory Properties: Some pyrazole derivatives have been studied for their anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Research Findings and Applications
While specific research findings on 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine are not available, similar pyrazole derivatives have been extensively studied for their therapeutic potential. These compounds are used as intermediates in organic synthesis and as building blocks for more complex molecules with potential applications in medicine and materials science.
Data Tables
Given the lack of specific data on 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine, we can refer to general properties of pyrazole derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| (1-methyl-1H-pyrazol-5-yl)methylamine | Not specified | Approximately 211.30 | Potential therapeutic properties |
| 1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one | C9H15N3O | 181.24 | Anticancer, antimicrobial |
| [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine | Not specified | 283.8 | Anti-inflammatory, antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume